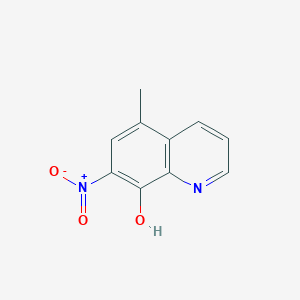

5-Methyl-7-nitroquinolin-8-ol

Description

Historical Context and Significance of Quinoline (B57606) Derivatives

Quinoline, a heterocyclic aromatic compound first isolated from coal tar in 1834, forms the backbone of a vast and significant class of molecules. researchgate.net The quinoline motif is a prevalent scaffold in numerous natural products, most notably the antimalarial alkaloid quinine. researchgate.net This natural precedent spurred extensive research into synthetic quinoline derivatives, leading to the development of a wide array of pharmacologically active compounds. researchgate.netbrieflands.com

Historically, the development of quinoline-based drugs has been a cornerstone of medicinal chemistry. From the early synthesis of antimalarial agents like pamaquine (B1678364) in the 1920s to the discovery of potent antibacterial fluoroquinolones, the quinoline nucleus has proven to be a "privileged structure" in drug discovery. researchgate.netresearchgate.net Its derivatives have been investigated and utilized for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. brieflands.comosi.lv This rich history underscores the continued importance of synthesizing and evaluating new quinoline derivatives.

Structural Features and Unique Reactivity Potential of the 8-Hydroxyquinoline (B1678124) Scaffold

The 8-hydroxyquinoline (8-HQ) scaffold, which is the core of 5-Methyl-7-nitroquinolin-8-ol, possesses distinct structural and electronic properties that make it a versatile building block in chemistry. scispace.com It is a bicyclic compound composed of a pyridine (B92270) ring fused to a phenol (B47542) ring, with the hydroxyl group at position 8. acs.org

The key feature of 8-HQ is the proximity of the hydroxyl group to the nitrogen atom of the pyridine ring. This arrangement makes 8-hydroxyquinoline an excellent bidentate chelating agent, capable of forming stable complexes with a wide variety of metal ions. scispace.comacs.org This chelation ability is often linked to the biological activities of its derivatives. scispace.com Furthermore, the phenolic nature of the hydroxyl group and the electron-deficient character of the pyridine ring allow for a range of chemical modifications, such as electrophilic aromatic substitution, on the ring system. acs.org

Positioning of this compound within Contemporary Chemical Research

This compound, with its specific substitution pattern, is a subject of interest within the broader field of substituted 8-hydroxyquinolines. The introduction of a methyl group at position 5 and a nitro group at position 7 significantly modifies the electronic properties and steric profile of the parent 8-hydroxyquinoline scaffold. The nitro group, being a strong electron-withdrawing group, can influence the compound's acidity, chelating properties, and potential biological activity. smolecule.com

Research into nitro-substituted quinolines is an active area. For instance, related compounds like nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) are known for their antibacterial and anticancer properties. rsc.org The study of this compound is therefore positioned within the ongoing effort to synthesize novel quinoline derivatives and to understand how different substituents affect their chemical and biological characteristics. A recent patent has highlighted its potential application in the preparation of antiviral drugs, specifically targeting the human papillomavirus (HPV). google.com

Overview of Research Directions and Key Scholarly Contributions

While extensive literature exists for the broader 8-hydroxyquinoline class, research focusing specifically on this compound is more niche. A key contribution is the documented synthesis of this compound, which provides a viable pathway for its preparation and further study. google.com

A recent patent describes a two-step synthesis for this compound. The process begins with the reaction of 2-amino-4-methylphenol (B1222752) with acrolein diethyl acetal (B89532) in the presence of hydrochloric acid to form 5-methylquinolin-8-ol. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to yield the final product, this compound. google.com

Future research on this compound is likely to proceed in several directions, guided by the known properties of analogous structures. These include:

Exploration of Biological Activity: Given the antiviral potential mentioned in patent literature and the known antimicrobial and anticancer activities of other nitro-substituted 8-hydroxyquinolines, a primary research direction would be the comprehensive evaluation of this compound's biological profile. rsc.orggoogle.comimist.ma

Metal Complexation Studies: Investigating the coordination chemistry of this compound with various metal ions could reveal novel complexes with interesting magnetic, optical, or catalytic properties.

Further Functionalization: The synthesized compound can serve as a platform for further chemical modifications to generate a library of related derivatives for structure-activity relationship (SAR) studies.

Below are data tables summarizing the chemical properties of this compound and a selection of related compounds for comparative context.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2091665-74-4 | sigmaaldrich.comchemsrc.combldpharm.com |

| Molecular Formula | C₁₀H₈N₂O₃ | sigmaaldrich.combldpharm.com |

| Molecular Weight | 204.18 g/mol | bldpharm.com |

| SMILES | OC1=C2N=CC=CC2=C(C)C=C1N+=O | bldpharm.com |

Table 2: Comparison with Related 8-Hydroxyquinoline Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Research Area(s) |

|---|---|---|---|

| 8-Hydroxyquinoline | 148-24-3 | C₉H₇NO | Precursor, Antiseptic, Chelating Agent scispace.comrsc.org |

| Nitroxoline (5-Nitro-8-hydroxyquinoline) | 4008-48-4 | C₉H₆N₂O₃ | Antibacterial, Anticancer rsc.org |

| 5-Iodo-7-nitroquinolin-8-ol | 18472-05-4 | C₉H₅IN₂O₃ | Antimicrobial, Anticancer (potential) smolecule.com |

| 7-Methyl-8-nitroquinoline (B1293703) | 7471-63-8 | C₁₀H₈N₂O₂ | Synthetic Intermediate brieflands.com |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-7-nitroquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-5-8(12(14)15)10(13)9-7(6)3-2-4-11-9/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMAIXWMUAQMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC=N2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Methyl 7 Nitroquinolin 8 Ol and Analogues

Foundational Quinoline (B57606) Synthesis Protocols Relevant to the Core Structure

Several classic named reactions provide the basis for constructing the quinoline ring system. The choice of method often depends on the desired substitution pattern of the final product.

Skraup Synthesis and Mechanistic Adaptations

The Skraup synthesis is a cornerstone reaction for producing quinolines. organicreactions.orgwikipedia.org It typically involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.orgwikipedia.orgpharmaguideline.com In the context of 5-methyl-7-nitroquinolin-8-ol, a substituted aniline (B41778) would be the starting material. For instance, the synthesis of 5-methyl-8-hydroxyquinoline can be achieved via a Skraup synthesis using 2-amino-4-methylphenol (B1222752) as the aniline component. google.com

The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form acrolein. pharmaguideline.com The aromatic amine then undergoes a Michael addition to the acrolein. This is followed by cyclization and dehydration to form a dihydroquinoline, which is then oxidized to the quinoline. pharmaguideline.com The reaction is known for being vigorous, and modifications often include the use of milder oxidizing agents or the presence of moderators like ferrous sulfate (B86663) to control the reaction rate. wikipedia.org A proposed fragmentation-recombination mechanism suggests that the aniline initially condenses with the α,β-unsaturated ketone, followed by fragmentation and subsequent recombination to form the quinoline product. nih.gov

When using a meta-substituted aniline, such as m-toluidine (B57737), the Skraup synthesis can lead to a mixture of isomers. For example, the reaction with m-toluidine produces a mixture of 7-methylquinoline (B44030) and 5-methylquinoline (B1294701). brieflands.com This highlights the importance of regioselectivity in the cyclization step.

Combes Synthesis and its Applicability

The Combes synthesis offers another route to substituted quinolines by condensing a primary arylamine with a β-diketone, followed by acid-catalyzed ring closure of the resulting Schiff base intermediate. drugfuture.comwikipedia.org This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org

The mechanism involves the formation of a Schiff base from the aniline and the β-diketone. This intermediate then tautomerizes to an enamine, which is protonated by the acid catalyst. The rate-determining step is the annulation of the molecule, followed by dehydration to yield the quinoline. wikipedia.org The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikipedia.org

Pfitzinger Reaction for Quinoline Carboxylic Acids

The Pfitzinger reaction provides a pathway to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgjocpr.com The reaction mechanism involves the hydrolysis of the amide bond in isatin by the base to form a keto-acid. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

While this reaction directly produces a carboxylic acid at the 4-position, which is not present in this compound, it is a significant method for accessing a broad range of substituted quinolines. ijsr.net The carboxylic acid group can potentially be removed in a subsequent step. The Pfitzinger reaction is generally a one-pot synthesis and can be applied to enolizable ketones. jocpr.comijsr.net However, a limitation is that isatins with functional groups unstable under basic conditions cannot be used. nih.gov

Povarov Reaction in Quinoline Synthesis

The Povarov reaction is a versatile method for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. thieme-connect.comnih.gov This multicomponent reaction typically involves an aniline, an aldehyde, and an activated alkene, often catalyzed by a Lewis or Brønsted acid. nih.govsci-rad.com The reaction proceeds via an inverse electron-demand aza-Diels-Alder reaction between an N-arylimine and an electron-rich olefin. sci-rad.com

The synthesis of quinolines via the Povarov reaction is a two-step process: the initial formation of the tetrahydroquinoline followed by an oxidation step. Manganese dioxide has been identified as an effective oxidizing agent for this transformation, providing good yields and clean reactions. nih.gov This approach allows for the construction of complex, polysubstituted quinolines. nih.gov

Regioselective Functionalization of the Quinoline Core

Once the 5-methyl-8-hydroxyquinoline core is synthesized, the next critical step is the regioselective introduction of the nitro group at the C-7 position.

Directed Nitration Strategies at C-7 and C-5 Positions

The nitration of 8-hydroxyquinoline (B1678124) and its derivatives is highly influenced by the directing effects of the hydroxyl and the pyridine (B92270) nitrogen, as well as the reaction conditions. The hydroxyl group at C-8 is a strong activating group and directs electrophilic substitution to the ortho (C-7) and para (C-5) positions.

Nitration of 8-hydroxyquinoline can lead to a mixture of products. For example, nitration of 8-hydroxyquinoline can yield 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl An efficient two-stage method for preparing 8-hydroxy-5-nitroquinoline involves the nitrosation of 8-hydroxyquinoline followed by oxidation of the resulting nitroso derivative with nitric acid. researchgate.netosi.lv

In the case of 5-methyl-8-hydroxyquinoline, the presence of the methyl group at C-5 blocks one of the activated positions. This directs the incoming nitro group preferentially to the C-7 position. The nitration of a mixture of 7- and 5-methylquinoline has been shown to selectively produce 7-methyl-8-nitroquinoline (B1293703) in excellent yield. brieflands.com This indicates that the nitration occurs regioselectively on the 7-methylquinoline isomer. It is important to note that electron-donating substituents on the quinoline skeleton are predicted to cause a red-shift in the emission of their metal complexes, while electron-withdrawing groups are expected to cause a blue-shift. scispace.com

Table 1: Summary of Foundational Quinoline Synthesis Reactions

| Reaction Name | Starting Materials | Key Features | Applicability to this compound |

|---|---|---|---|

| Skraup Synthesis | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | One-pot synthesis of quinolines. Can be vigorous. organicreactions.orgwikipedia.orgpharmaguideline.com | Applicable for the synthesis of the 5-methyl-8-hydroxyquinoline core from 2-amino-4-methylphenol. google.com |

| Combes Synthesis | Primary arylamine, β-diketone | Forms substituted quinolines, particularly at the 2 and 4 positions. wikipedia.org | Less direct for the target compound's substitution pattern. |

| Pfitzinger Reaction | Isatin, carbonyl compound, base | Produces quinoline-4-carboxylic acids. wikipedia.org | Not directly applicable due to the formation of a carboxylic acid at the 4-position. |

| Povarov Reaction | Aniline, aldehyde, activated alkene | Forms tetrahydroquinolines which are then oxidized to quinolines. thieme-connect.comnih.gov | Offers a route to polysubstituted quinolines, but requires a subsequent oxidation step. |

Introduction of the Methyl Group at C-5 (or C-7) through Specific Pathways

The introduction of a methyl group onto the quinoline ring, particularly at the C-5 or C-7 position, is often achieved early in the synthetic sequence by selecting an appropriately substituted aniline precursor for a cyclization reaction, such as the Skraup synthesis.

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid (acting as a dehydrating agent and catalyst), and an oxidizing agent. When m-toluidine is used as the starting aniline, the reaction yields a mixture of 5-methylquinoline and 7-methylquinoline. brieflands.com The cyclization can occur on either side of the amino group, leading to the two constitutional isomers. Subsequent nitration of this isomeric mixture can proceed with high regioselectivity. For instance, nitration using a mixture of fuming nitric acid and concentrated sulfuric acid has been shown to selectively produce 7-methyl-8-nitroquinoline in excellent yield, demonstrating that the methyl and nitro groups can be strategically installed. brieflands.com

A direct route to a closely related analogue, 5-methylquinolin-8-ol, utilizes a similar cyclization strategy starting from 2-Amino-p-cresol. chemicalbook.com This approach builds the quinoline core with the C-5 methyl and C-8 hydroxyl groups already in place, which can then be subjected to further functionalization, such as nitration at the C-7 position.

Table 1: Skraup Synthesis for Methylquinoline Derivatives

| Starting Material | Key Reagents | Product(s) | Key Finding | Reference |

|---|---|---|---|---|

| m-Toluidine | Glycerol, H₂SO₄, Oxidizing agent | 5-Methylquinoline & 7-Methylquinoline mixture | Forms isomeric mixture, precursor for selective nitration. | brieflands.com |

Nucleophilic Aromatic Substitution of Hydrogen (VNS) for Amination and Nitro/Nitroso Conversions

The presence of a strongly electron-withdrawing nitro group, as in this compound, renders the quinoline ring electron-deficient and thus susceptible to nucleophilic attack. nih.gov This property is exploited in the Vicarious Nucleophilic Substitution of Hydrogen (VNS), a powerful method for C-H functionalization in electron-poor aromatic systems. nih.govkuleuven.be VNS allows for the direct introduction of substituents, such as an amino group, onto the aromatic ring without the need for a pre-installed leaving group. researchgate.net

In the VNS reaction, a nucleophile containing a leaving group at the nucleophilic center attacks the electron-deficient ring. researchgate.net For the amination of nitroquinolines, reagents like 4-amino-1,2,4-triazole (B31798) or hydroxylamine (B1172632) can be used in a basic medium (e.g., potassium tert-butoxide in DMSO). researchgate.netcdnsciencepub.comcdnsciencepub.com The reaction typically proceeds at the positions ortho or para to the nitro group. cdnsciencepub.comcdnsciencepub.com For a substrate like this compound, VNS amination would be expected to occur at the C-6 or C-8 position, although the existing hydroxyl group at C-8 makes C-6 the more likely site for substitution. VNS provides a direct and efficient pathway to aminonitroquinoline derivatives, which are important intermediates in organic synthesis. cdnsciencepub.com

Table 2: Examples of VNS Amination on Nitroquinolines

| Substrate | Aminating Agent | Base/Solvent | Position of Amination | Reference |

|---|---|---|---|---|

| 5-Nitroquinoline (B147367) | 4-Amino-1,2,4-triazole | K-t-BuO/DMSO | C-6 (ortho) | cdnsciencepub.comcdnsciencepub.com |

| 6-Nitroquinoline | 4-Amino-1,2,4-triazole | K-t-BuO/DMSO | C-5 (ortho) | cdnsciencepub.comcdnsciencepub.com |

Mannich Reaction for C-7 Aminomethyl Derivatization

The Mannich reaction is a three-component condensation that provides a versatile method for the aminoalkylation of an active hydrogen compound. wikipedia.org In the context of 8-hydroxyquinoline derivatives, the phenolic ring is activated towards electrophilic substitution. The hydroxyl group at C-8 directs electrophiles primarily to the C-5 and C-7 positions. For a substrate like this compound, the C-5 position is blocked by the methyl group, making the C-7 position the primary site for electrophilic attack, despite the deactivating effect of the nitro group.

However, in analogues lacking the C-7 nitro group, such as 5-nitro-8-hydroxyquinoline (nitroxoline), the Mannich reaction is a well-established method for introducing an aminomethyl group at the C-7 position. mdpi.comscispace.com The reaction involves treating the 8-hydroxyquinoline derivative with formaldehyde (B43269) (or its equivalent, paraformaldehyde) and a primary or secondary amine. wikipedia.orgmdpi.com An iminium ion forms in situ from the aldehyde and amine, which then acts as the electrophile and attacks the electron-rich C-7 position of the quinolinol ring, yielding the corresponding 7-aminomethyl-8-hydroxyquinoline derivative. mdpi.com This reaction provides a straightforward route to a wide array of derivatives with potential biological activities. nih.gov

Table 3: Mannich Reaction on 8-Hydroxyquinoline Derivatives

| 8-Hydroxyquinoline Substrate | Amine Component | Aldehyde | Product Type | Reference |

|---|---|---|---|---|

| 5-Nitro-8-hydroxyquinoline (Nitroxoline) | Various primary amines (aliphatic, amino acids, benzylamines) | Formalin | 7-((Alkylamino)methyl)-5-nitroquinolin-8-ol | mdpi.com |

| 8-Hydroxyquinoline | Various substituted anilines | Various aromatic aldehydes | 7-((Aryl(arylamino))methyl)quinolin-8-ol | nih.govindexcopernicus.com |

Oxidative and Reductive Transformations of Nitro Substituted Quinolinols

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its strong electron-withdrawing nature and its ability to be transformed into a variety of other functionalities. rsc.orgexlibrisgroup.com In nitro-substituted quinolinols, the nitro group can undergo both oxidative and reductive transformations.

The most common and synthetically useful transformation is the reduction of the nitro group to a primary amine. This can be achieved using a wide range of reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation (e.g., hydrazine). The resulting aminoquinolinol is a key intermediate for synthesizing a diverse range of derivatives, including amides, sulfonamides, and for constructing new heterocyclic rings.

In addition to complete reduction, the nitro group can be partially reduced to intermediate oxidation states like nitroso or hydroxylamino compounds. Furthermore, enzymatic transformations can lead to both reduction and oxidation. For example, the enzyme aldehyde oxidase (AOX) has been shown to catalyze both the reduction of 5-nitroquinoline to 5-aminoquinoline (B19350) and its oxidative hydroxylation to 2-oxo-5-nitroquinoline under aerobic conditions. nih.gov This dual reactivity highlights the complex metabolic pathways that such compounds can undergo. nih.gov

Advanced Synthetic Approaches for Complex this compound Derivatives

Beyond the classical methods for functional group installation, advanced synthetic strategies are employed to construct complex quinoline derivatives efficiently. These include multi-component reactions for building the core structure and stereoselective methods for creating chiral analogues.

Multi-Component Reactions in Quinoline Chemistry

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.orgrsc.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity, making them ideal for creating libraries of complex molecules. rsc.orgrsc.orgresearchgate.net

Several MCRs have been successfully applied to the synthesis of diverse quinoline scaffolds. rsc.org These include the Povarov reaction (a [4+2] cycloaddition), the Gewald reaction, and the Ugi reaction. rsc.orgrsc.org For example, a three-component tandem reaction of 2-aminobenzonitriles, arylboronic acids, and ketones under palladium catalysis can produce a library of poly-substituted quinolines. rsc.org These strategies allow for the convergent assembly of complex quinoline cores, which can be designed to incorporate the specific substitution patterns found in derivatives of this compound. rsc.orgacs.org

Stereoselective Synthesis of Chiral Analogues

The development of methods for the stereoselective synthesis of chiral quinoline analogues is a significant area of research, as chirality is a crucial feature for many biologically active molecules. Asymmetric synthesis of quinolines can be achieved through various catalyst-controlled reactions that create chiral centers or axes of chirality with high enantioselectivity. rsc.orgresearchgate.net

One prominent strategy involves the use of chiral catalysts in cycloaddition reactions. For instance, chiral phosphoric acids have been used to catalyze atroposelective Povarov ([4+2] cycloaddition) reactions to synthesize axially chiral quinoline-naphthalene atropisomers with excellent enantioselectivities. researchgate.net Another approach is the use of chiral Lewis acid catalysts, such as a chiral Ti(IV) complex, to promote asymmetric inverse-electron-demand Diels-Alder reactions for the synthesis of asymmetric tetrahydroquinoline derivatives. nih.gov Furthermore, photoredox Minisci-type reactions catalyzed by a hybrid system of a chiral lithium phosphate (B84403) and an Iridium-photocatalyst have been developed for the enantioselective synthesis of quinolines bearing both axial and central chirality. rsc.orgrsc.org These advanced methods provide access to a wide variety of enantioenriched chiral quinoline scaffolds. rsc.orgresearchgate.net

Catalytic Synthesis Methodologies

The synthesis of polysubstituted quinoline derivatives such as this compound presents significant chemical challenges, primarily centered on achieving regioselectivity during functionalization. While classical methods like the Skraup and Friedländer syntheses can construct the core quinoline scaffold, modern catalytic strategies offer pathways with potentially higher efficiency, milder conditions, and improved control over substitution patterns. The catalytic synthesis of this compound can be conceptually divided into two key stages: the formation of the 5-methylquinolin-8-ol backbone and the subsequent regioselective nitration at the C-7 position.

Catalytic Approaches to the Quinoline Core

Recent advances in organic synthesis have introduced several transition-metal-catalyzed methods for constructing the quinoline skeleton, which serve as powerful alternatives to traditional named reactions. These methodologies often rely on C-H activation and annulation strategies. For instance, catalysts based on rhodium, ruthenium, and cobalt have been effectively employed in the cyclization of anilines with various coupling partners to form substituted quinolines. mdpi.com

Rhodium-catalyzed systems can facilitate the ortho-C–H bond activation of aromatic amines for cascade C–H activation and heteroannulation reactions. mdpi.com

Ruthenium-catalyzed processes have been developed for the synthesis of substituted quinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils. mdpi.com

Cobalt-catalyzed C–H bond activation provides another route to control organometallic intermediates to achieve the desired quinoline synthesis. mdpi.com

While not specifically optimized for 5-methylquinolin-8-ol, these catalytic principles form the basis for modern approaches to assembling the core heterocyclic structure from readily available precursors.

Regioselective Catalytic Nitration of the Quinoline Ring

The introduction of a nitro group at the C-7 position of 5-methylquinolin-8-ol is a formidable challenge. The hydroxyl group at C-8 is a strong ortho-, para-directing group, favoring electrophilic substitution at C-7 and C-5. Concurrently, the methyl group at C-5 is also ortho-, para-directing. However, under the acidic conditions typical for nitration, the quinoline nitrogen becomes protonated, forming the quinolinium ion. This deactivates the heterocyclic ring and strongly directs electrophilic substitution to the carbocyclic ring, primarily at the C-5 and C-8 positions. stackexchange.com

Achieving C-7 selectivity, therefore, requires overcoming the powerful directing effects of the protonated quinoline core. Modern catalytic C-H functionalization, often using a directing group strategy, provides a promising avenue. The 8-hydroxyl group (or a derivative like the 8-amino group) can act as an endogenous directing group, chelating to a metal catalyst and guiding the functionalization to a specific C-H bond.

Transition Metal-Catalyzed C-H Nitration

Research into the catalytic nitration of quinoline derivatives has largely focused on substrates containing an 8-amino directing group, which serves as a close electronic and coordinating analogue to the 8-hydroxyl group. These studies provide critical insights into the potential for catalytically controlled nitration of the 8-hydroxyquinoline scaffold.

Cobalt catalysis has shown a unique potential for achieving nitration at the C-7 position. A study utilizing Cobalt(II) nitrate (B79036) hexahydrate as a catalyst and tert-butyl nitrite (B80452) (TBN) as the nitro source for the nitration of 8-aminoquinoline (B160924) amides resulted in a mixture of C-5 and C-7 nitrated products. While the C-5 isomer was predominant, the formation of the C-7 isomer is significant, as most other catalytic systems exclusively yield the C-5 product. mdpi.comshu.ac.uk This suggests that the cobalt catalyst can override the intrinsic electronic preference to some extent, offering a pathway toward C-7 functionalization. shu.ac.uk

| Catalyst | Nitro Source | Solvent | Temperature | Yield (C5+C7) | Ratio (C5:C7) | Reference |

|---|---|---|---|---|---|---|

| Co(NO₃)₂·6H₂O (20 mol%) | tBuONO (TBN) | TFE | Room Temp | 87% | ~3:1 | mdpi.com |

In contrast, other transition metals like copper and nickel have demonstrated high selectivity for the C-5 position under various catalytic conditions. For example, a visible-light photocatalytic method using copper(II) nitrate as both the catalyst and nitro source achieved efficient C-5 nitration of 8-aminoquinoline amides at room temperature. mdpi.com This reaction proceeds through a chelated copper complex, which directs the nitration exclusively to the C-5 position. mdpi.com Similarly, nickel-catalyzed methods have been explored for the selective C-H nitration of the C-5 position of 8-aminoquinoline derivatives, highlighting the inherent electronic preference for this site. wvu.edunih.gov

| Catalyst System | Nitro Source | Solvent | Conditions | Position Selectivity | Reference |

|---|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O / Acid Red 94 | Cu(NO₃)₂·3H₂O | DCE | Visible Light, Room Temp | C-5 | mdpi.com |

These findings underscore a critical principle: while catalytic C-H activation is a powerful tool for functionalizing quinolines, achieving C-7 selectivity in an 8-hydroxyquinoline system remains a significant hurdle. The results from cobalt catalysis, however, indicate that it is not an insurmountable one. Future research may focus on the design of more sterically demanding ligands for cobalt or other metals to block the more accessible C-5 position and enhance reactivity at C-7.

Mechanistic Organic Chemistry of 5 Methyl 7 Nitroquinolin 8 Ol Transformations

Reaction Pathway Elucidation through Intermediate Characterization

The elucidation of reaction pathways for transformations involving 5-Methyl-7-nitroquinolin-8-ol would fundamentally rely on the successful trapping and characterization of reaction intermediates. For electrophilic aromatic substitution, a key transformation for quinoline (B57606) systems, the formation of a Wheland intermediate, a resonance-stabilized carbocation, is a critical step. In the case of this compound, electrophilic attack at the C6 position is anticipated to be the most likely pathway, influenced by the directing effects of the hydroxyl and methyl groups.

The stability of this Wheland intermediate would be influenced by the electronic effects of the substituents. The electron-donating methyl and hydroxyl groups would stabilize the positive charge, while the electron-withdrawing nitro group would be destabilizing. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy at low temperatures could potentially be employed to observe and characterize these transient species.

Table 1: Postulated Intermediates in Electrophilic Substitution of this compound

| Reaction Type | Postulated Intermediate | Key Stabilizing/Destabilizing Factors |

|---|---|---|

| Nitration | Wheland Intermediate (Sigma Complex) | Resonance stabilization across the quinoline ring; Stabilization by -OH and -CH3 groups; Destabilization by the existing -NO2 group. |

| Halogenation | Wheland Intermediate (Sigma Complex) | Similar to nitration, with the nature of the halogen influencing the stability of the intermediate. |

| Sulfonation | Wheland Intermediate (Sigma Complex) | The bulky nature of the electrophile (-SO3H) could introduce steric hindrance, affecting the stability and formation of the intermediate. |

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are essential to understanding the factors that determine the rate of a chemical reaction. For transformations of this compound, the rate law would likely be dependent on the concentrations of the quinoline substrate and the reacting partner (e.g., an electrophile or a nucleophile). The rate-determining step in many of its reactions, particularly electrophilic substitutions, is expected to be the formation of the high-energy Wheland intermediate.

The Arrhenius and Eyring equations could be used to determine the activation energy (Ea) and the enthalpy and entropy of activation (ΔH‡ and ΔS‡), respectively. These parameters would provide insight into the energy barriers and the molecularity of the transition state. The electron-donating methyl group at the C5 position and the hydroxyl group at the C8 position are expected to increase the electron density of the aromatic ring, thereby increasing the rate of electrophilic attack compared to unsubstituted quinoline. Conversely, the electron-withdrawing nitro group at the C7 position would decrease the ring's reactivity.

Table 2: Predicted Influence of Substituents on the Rate of Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Predicted Effect on Reaction Rate |

|---|---|---|---|

| 5-Methyl | C5 | Electron-donating (hyperconjugation) | Rate accelerating |

| 7-Nitro | C7 | Electron-withdrawing (resonance and inductive) | Rate decelerating |

| 8-Hydroxy | C8 | Electron-donating (resonance) | Rate accelerating |

Thermodynamic Control versus Kinetic Control in Derivatization

For instance, in the sulfonation of this compound, reaction at a lower temperature might favor the formation of a kinetically controlled product, possibly at a sterically more accessible position. At higher temperatures, where the reaction is reversible, the thermodynamically more stable product, which might be sterically more hindered but electronically more favored, would predominate. The specific outcome would depend on the relative stabilities of the possible isomeric products and the activation energies for their formation.

Investigation of Catalytic Cycles and Active Species

While specific catalytic cycles involving this compound are not well-documented, it could potentially act as a ligand in transition metal catalysis. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group could coordinate to a metal center, forming a catalytically active species.

A hypothetical catalytic cycle could involve the coordination of this compound to a metal catalyst, followed by the activation of a substrate and subsequent product formation, with the regeneration of the catalyst. The electronic and steric properties of the quinoline ligand would play a crucial role in the efficiency and selectivity of such a catalytic process. For example, in a hypothetical cross-coupling reaction, the active species might be a palladium(0) complex coordinated to the quinoline ligand.

Solvent Effects on Reaction Selectivity and Efficiency

The choice of solvent can have a profound impact on the selectivity and efficiency of reactions involving this compound. Polar protic solvents, such as water and alcohols, can solvate both the reactants and any charged intermediates, potentially stabilizing the transition state and increasing the reaction rate. Polar aprotic solvents, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can also influence reaction rates and selectivities through dipole-dipole interactions.

In reactions where charged intermediates are formed, a more polar solvent would be expected to increase the reaction rate. For example, in a nucleophilic aromatic substitution reaction, a polar aprotic solvent would effectively solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. The selectivity of a reaction could also be altered by the solvent's ability to favor one reaction pathway over another. For instance, a non-polar solvent might favor a concerted reaction mechanism, while a polar solvent might favor a stepwise mechanism involving charged intermediates.

Table 3: Predicted Solvent Effects on a Hypothetical Nucleophilic Aromatic Substitution

| Solvent Type | Example | Predicted Effect on Rate | Rationale |

|---|---|---|---|

| Polar Protic | Ethanol | Moderate increase | Solvates both nucleophile and electrophile, potentially lowering the energy of the ground state more than the transition state. |

| Polar Aprotic | DMSO | Significant increase | Solvates the counter-ion of the nucleophile, increasing its effective nucleophilicity. Stabilizes charged intermediates. |

| Non-polar | Toluene | Decrease | Poor solvation of charged intermediates and transition states, leading to a higher activation energy. |

Coordination Chemistry and Metal Complexation of 5 Methyl 7 Nitroquinolin 8 Ol

Ligand Design Principles and Chelation Properties

The chelation capability of 5-Methyl-7-nitroquinolin-8-ol is rooted in the foundational structure of 8-hydroxyquinoline (B1678124), which is renowned for its ability to form stable complexes with a wide array of metal ions. nih.gov The substituents at the 5- and 7-positions introduce specific electronic and steric modifications that fine-tune its behavior as a ligand.

Like its parent compound, 8-hydroxyquinoline, this compound acts as a monoprotic, bidentate chelating agent. scirp.orgtandfonline.com The primary coordination sites are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the adjacent hydroxyl group. tandfonline.comnih.govdovepress.com Upon complexation, the phenolic proton is displaced, and the metal ion forms a stable five-membered chelate ring by coordinating to both the phenolate (B1203915) oxygen and the heterocyclic nitrogen. nih.govrroij.com This bidentate (N,O⁻) coordination is the predominant binding mode and is responsible for the formation of highly stable metal complexes. scirp.orgmdpi.com

The general chelation process can be represented as follows: Mⁿ⁺ + L-H ⇌ [M(L)]⁽ⁿ⁻¹⁾⁺ + H⁺ (where Mⁿ⁺ is a metal ion and L-H is the neutral this compound ligand)

The coordination properties of the 8-hydroxyquinoline scaffold are significantly influenced by the nature and position of its substituents. In this compound, the interplay between the methyl and nitro groups is critical.

Electronic Effects :

The nitro group (-NO₂) at the 7-position is a powerful electron-withdrawing group. Through its negative inductive (-I) and mesomeric (-M) effects, it reduces the electron density across the entire quinoline ring system. This has two main consequences for chelation: it decreases the basicity of the quinoline nitrogen, making it a weaker Lewis base, and it increases the acidity (lowers the pKa) of the 8-hydroxyl group, facilitating its deprotonation. mdpi.com

The methyl group (-CH₃) at the 5-position acts as an electron-donating group primarily through a positive inductive effect (+I). This effect increases the electron density on the ring, thereby enhancing the basicity of the donor nitrogen and oxygen atoms. nih.gov

Steric Effects : The substituents are positioned on the benzene (B151609) ring portion of the quinoline system, away from the direct coordination sphere involving the nitrogen and oxygen atoms. Therefore, the steric hindrance caused by the methyl and nitro groups on the formation of metal complexes is generally considered minimal. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline derivatives is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

While specific studies on this compound are not extensively documented, the formation of its complexes with various transition metals can be inferred from the well-established reactivity of related ligands like 5-nitro-8-hydroxyquinoline and other substituted 8-hydroxyquinolines. The general method involves mixing a solution of the ligand with a metal salt (e.g., chloride, acetate (B1210297), or sulfate) in a solvent such as ethanol, methanol, or a water-solvent mixture. scirp.orgarabjchem.org The pH is often adjusted to facilitate the deprotonation of the hydroxyl group and promote complex formation. scirp.org

Divalent Metal Ions (Cu(II), Mn(II), Co(II), Ni(II)) : These M(II) ions readily form complexes with 8-hydroxyquinoline derivatives. arabjchem.orgisca.meresearchgate.net

Trivalent Metal Ions (Rh(III), Ru(II), Cr(III)) : Organometallic Rh(III) and Ru(II) precursors, such as [Rh(η⁵-C₅Me₅)Cl₂]₂ and [Ru(η⁶-p-cymene)Cl₂]₂, are known to react with 8-hydroxyquinoline ligands to form stable "piano-stool" complexes. mdpi.comnih.gov Chromium(III) also forms stable complexes, typically with three ligand molecules, upon reaction with salts like chromium(III) acetate or chloride. mdpi.comnih.govresearchgate.net

The stoichiometry and resulting coordination geometry of the metal complexes are dependent on the oxidation state and coordination preferences of the central metal ion.

For divalent metal ions (M²⁺) such as Cu(II), Mn(II), Co(II), and Ni(II), the most common stoichiometry is 1:2 (Metal:Ligand), forming neutral [M(L)₂] complexes. scirp.orgresearchgate.net Depending on the metal ion, the geometry can be square-planar (often seen with Cu(II) and Ni(II)) or octahedral if two solvent molecules coordinate in the axial positions, yielding [M(L)₂(H₂O)₂]. scirp.orgresearchgate.net

For trivalent metal ions (M³⁺) such as Cr(III) and Rh(III), a 1:3 stoichiometry is typical, resulting in neutral [M(L)₃] complexes with a distorted octahedral geometry. mdpi.comnih.gov

The table below summarizes the expected stoichiometries and common geometries for metal complexes with 8-hydroxyquinoline-type ligands.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

| Cu(II) | 1:2 | Square-Planar, Distorted Octahedral |

| Rh(III) | 1:3 | Octahedral |

| Ru(II) | 1:1 (with arene ligand) | "Piano-stool" |

| Cr(III) | 1:3 | Octahedral |

| Mn(II) | 1:2 | Distorted Octahedral |

| Co(II) | 1:2 | Octahedral |

| Ni(II) | 1:2 | Octahedral |

Solution-Phase Metal-Ligand Equilibria

Stepwise Formation :

M + L ⇌ ML; K₁ = [ML] / ([M][L])

ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])

ML₂ + L ⇌ ML₃; K₃ = [ML₃] / ([ML₂][L])

M + nL ⇌ MLₙ; βₙ = [MLₙ] / ([M][L]ⁿ) = K₁ × K₂ × ... × Kₙ

Studies on a 5-nitro-8-hydroxyquinoline derivative with essential metal ions revealed the formation of mono-, bis-, and sometimes tris-ligand complexes in solution. nih.gov The relative metal-binding affinity at physiological pH (7.4) was determined to follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.comnih.gov This order is largely consistent with the Irving-Williams series for divalent metals.

| Complex Species | Fe(III) | Fe(II) | Cu(II) | Zn(II) |

| [M(HL)] | 12.35 | 7.15 | 11.23 | 8.89 |

| [M(HL)₂] | 23.36 | 13.71 | 21.21 | 17.06 |

| [M(HL)₃] | 31.62 | 18.79 | - | - |

| Data adapted from a study on (2S)-1-((8-hydroxy-5-nitroquinolin-7-yl)methyl)pyrrolidin-1-ium-2-carboxylate. nih.gov (Charges omitted for clarity). |

Determination of Proton Dissociation Constants (pKa) and Speciation Profiles

The proton dissociation constants (pKa) are crucial parameters that define the acidity of a ligand and dictate which species exists at a given pH. For this compound, two key pKa values are relevant: pKa1, corresponding to the deprotonation of the protonated quinoline nitrogen (N-H+), and pKa2, for the deprotonation of the phenolic hydroxyl group (O-H). These values are typically determined using potentiometric or spectrophotometric titrations.

The electronic nature of the substituents on the 8-hydroxyquinoline ring systematically influences these pKa values.

Electron-donating groups , such as the methyl group at position 5, increase the electron density on the ring. This strengthens the basicity of the quinoline nitrogen (making it a weaker acid, thus raising pKa1) and the phenolic oxygen (raising pKa2).

Electron-withdrawing groups , like the nitro group at position 7, have the opposite effect. The powerful withdrawing nature of the nitro group significantly decreases the electron density across the aromatic system. This effect substantially weakens the basicity of the nitrogen and oxygen atoms, leading to a notable decrease in both pKa1 and pKa2 compared to the unsubstituted 8-hydroxyquinoline.

For context, the parent 8-hydroxyquinoline exhibits pKa values of approximately 5.0 (for the quinolinium ion) and 9.8 (for the hydroxyl group). For this compound, it is expected that the strong electron-withdrawing effect of the nitro group would dominate over the weaker donating effect of the methyl group, resulting in pKa values significantly lower than those of 8-hydroxyquinoline.

The speciation profile, which illustrates the percentage of each protonated form of the ligand as a function of pH, can be constructed from these pKa values. At low pH, the ligand exists predominantly as the fully protonated cation. As the pH increases past pKa1, the quinolinium proton dissociates, yielding a neutral molecule. Further increase in pH beyond pKa2 results in the deprotonation of the hydroxyl group, forming the anionic chelate, which is the species that actively binds to metal ions.

Quantitative Assessment of Metal Binding Constants and Selectivity

The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion and the ligand's basicity. The electron-withdrawing nitro group on the this compound ring reduces the basicity of the donor nitrogen and oxygen atoms. This decrease in Lewis basicity generally leads to the formation of less stable metal complexes compared to those formed with unsubstituted 8-hydroxyquinoline. mcmaster.ca Consequently, the log β values for complexes of this compound are expected to be lower than those for the corresponding 8-hydroxyquinoline complexes.

For most 8-hydroxyquinoline derivatives, the stability of complexes with divalent metal ions typically follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is anticipated to hold for this compound as well. The selectivity of the ligand for a particular metal ion is a function of the relative differences in their stability constants.

To provide a reference, the stability constants for some metal complexes with the parent 8-hydroxyquinoline are presented below.

| Metal Ion | log K1 | log K2 | log β2 |

|---|---|---|---|

| Cu(II) | 12.25 | 11.25 | 23.50 |

| Ni(II) | 10.65 | 9.55 | 20.20 |

| Co(II) | 9.50 | 8.55 | 18.05 |

| Zn(II) | 9.55 | 8.75 | 18.30 |

| Fe(II) | 8.00 | 7.60 | 15.60 |

Note: These values are for the parent compound 8-hydroxyquinoline and serve as an illustrative example. The values for this compound are expected to be lower due to the electronic effects of the nitro group.

Photophysical and Electrochemical Properties of Metal Complexes

Electronic Absorption and Emission Characteristics of Coordinated Species

The electronic absorption spectra of 8-hydroxyquinoline derivatives and their metal complexes are characterized by intense bands in the UV-visible region. scirp.org These absorptions are typically assigned to π→π* transitions within the aromatic quinoline ring system. scirp.org For this compound, these transitions are influenced by the methyl and nitro substituents. The nitro group, in particular, can introduce additional n→π* transitions and often causes a red-shift (bathochromic shift) of the absorption bands compared to the parent 8-hydroxyquinoline.

Upon coordination to a metal ion, the absorption spectrum undergoes significant changes. scirp.org Often, new bands appear at longer wavelengths, which can be attributed to ligand-to-metal charge transfer (LMCT) transitions. nih.gov The energy (and thus, the wavelength) of these LMCT bands depends on the identity of the metal ion and its oxidation state.

Many metal complexes of 8-hydroxyquinoline derivatives are known to be fluorescent. rroij.com The parent ligand is weakly fluorescent, but chelation with metal ions, particularly those with a closed-shell d10 configuration like Zn(II), Cd(II), or Al(III), often leads to a significant enhancement of fluorescence emission. scirp.orgrroij.com This enhancement is attributed to increased molecular rigidity and a reduction in non-radiative decay pathways upon complexation. rroij.com The emission color can be tuned by the substituents on the quinoline ring. Electron-donating groups generally cause a red-shift in emission, while electron-withdrawing groups cause a blue-shift. rroij.com For metal complexes of this compound, the strong electron-withdrawing nature of the nitro group would be expected to significantly modulate the emission wavelength, likely producing a blue-shifted emission compared to derivatives with only donating groups. However, transition metals with unfilled d-orbitals (e.g., Cu(II), Ni(II), Fe(III)) often quench fluorescence through efficient intersystem crossing or energy transfer processes.

Redox Potentials and Electron Transfer Mechanisms within Metal-Ligand Systems

The electrochemical properties of metal complexes with this compound can be investigated using techniques like cyclic voltammetry. These studies provide information on the redox potentials and the mechanisms of electron transfer within the molecule. The system has multiple redox-active centers: the central metal ion (if it has accessible oxidation states, like Fe(II)/Fe(III) or Cu(I)/Cu(II)) and the ligand itself.

The 8-hydroxyquinoline ligand can be oxidized at the phenol (B47542) group and reduced at the quinoline ring. The presence of the nitro group makes the ligand much easier to reduce. The nitro group itself is redox-active and typically undergoes a one-electron reduction to form a nitro radical anion, which can be followed by further reduction steps. This process is often irreversible.

When coordinated to a metal ion, the redox potentials of both the metal and the ligand are altered.

Effect on Metal Redox Potential : Chelation by the anionic ligand stabilizes the higher oxidation state of the metal ion, which typically results in a cathodic (negative) shift of the M(n+1)/Mn+ redox potential compared to the aquated metal ion. Studies on iron complexes with 8-hydroxyquinoline have shown that the redox potential of the iron center shifts to more positive values compared to free iron ions, indicating a change in the coordination environment. nih.gov

Effect on Ligand Redox Potential : The coordination of the ligand to a metal center, a Lewis acid, withdraws electron density from the ligand. This makes the ligand more difficult to oxidize and easier to reduce. Therefore, the oxidation potential of the phenolic group is expected to shift to more positive values, while the reduction potential of the nitro group is expected to shift to less negative (more positive) values upon complexation.

The electron transfer mechanism can involve either the metal center, the ligand, or a delocalized molecular orbital with mixed metal-ligand character, depending on the specific complex and the applied potential.

Advanced Spectroscopic and Structural Characterization of 5 Methyl 7 Nitroquinolin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and through-bond or through-space correlations, a complete structural map can be assembled.

¹H NMR and ¹³C NMR Spectral Assignments and Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 5-Methyl-7-nitroquinolin-8-ol are predicted to display distinct signals corresponding to each unique proton and carbon environment in the molecule. The substitution pattern—an electron-donating methyl group (-CH₃), an electron-donating hydroxyl group (-OH), and a strongly electron-withdrawing nitro group (-NO₂) —creates a unique electronic distribution across the quinoline (B57606) ring system, which directly influences the chemical shifts (δ).

¹H NMR Spectroscopy: The proton spectrum is expected to show signals in both the aromatic and aliphatic regions. The hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The methyl group protons would yield a sharp singlet, typically in the range of δ 2.0-3.0 ppm. The aromatic protons on the quinoline core would appear further downfield. Based on data for related compounds like 7-nitroquinoline, the proton at position 2 (H2) is expected to be the most downfield of the pyridine (B92270) ring protons, while the proton at position 6 (H6), situated between the methyl and nitro groups, would also exhibit a significant downfield shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms of the quinoline core and the methyl group. The carbon atom attached to the nitro group (C7) and the oxygen atom (C8) would be significantly shifted. The methyl carbon would appear upfield. The chemical shifts of the aromatic carbons are influenced by the combined electronic effects of the substituents. For instance, the carbon bearing the nitro group (C7) is expected to be deshielded, shifting it downfield.

The following tables provide predicted chemical shift assignments for this compound, based on established substituent effects and data from analogous quinoline structures.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | 8.8 - 9.0 | Doublet of doublets (dd) |

| H3 | 7.5 - 7.7 | Doublet of doublets (dd) |

| H4 | 8.6 - 8.8 | Doublet of doublets (dd) |

| H6 | 8.1 - 8.3 | Singlet (s) |

| 5-CH₃ | 2.4 - 2.6 | Singlet (s) |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 150 - 152 |

| C3 | 122 - 124 |

| C4 | 136 - 138 |

| C4a | 127 - 129 |

| C5 | 128 - 130 |

| C6 | 125 - 127 |

| C7 | 145 - 148 |

| C8 | 152 - 155 |

| C8a | 140 - 142 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To confirm the assignments made from one-dimensional spectra and to establish the precise connectivity of atoms, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between H2, H3, and H4, confirming the spin system of the pyridine ring. The absence of a correlation for the H6 proton to other aromatic protons would confirm its isolated position on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This would definitively link the proton signals for H2, H3, H4, and H6 to their corresponding carbon signals (C2, C3, C4, and C6) and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (typically 2-3 bonds) between protons and carbons. This technique would be instrumental in placing the substituents correctly on the quinoline scaffold. Key expected correlations would include:

The methyl protons (5-CH₃) showing correlations to C4a, C5, and C6.

The H6 proton showing correlations to C5, C7, and C8.

The H4 proton showing correlations to C2, C5, and C8a. These correlations would provide unequivocal proof of the 5-methyl and 7-nitro substitution pattern.

Variable Temperature NMR for Conformational Dynamics

Variable Temperature (VT) NMR experiments are used to study dynamic processes within a molecule that occur on the NMR timescale, such as the rotation around single bonds or the interconversion of conformers. For this compound, VT-NMR could be employed to investigate the potential for restricted rotation around the C7-NO₂ bond. At low temperatures, this rotation might slow sufficiently to cause broadening or splitting of nearby proton signals, such as H6. Analysis of the spectra at different temperatures could provide thermodynamic data on the energy barrier to this rotation.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. These methods are particularly effective for identifying functional groups.

Identification of Characteristic Functional Group Frequencies

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. Spectroscopic studies on the closely related 8-hydroxy-5-nitroquinoline provide a strong basis for these assignments. researchgate.net

O-H Stretch: The hydroxyl group (-OH) gives rise to a strong, typically broad absorption band in the 3200-3600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

N-O Stretches (Nitro Group): The nitro group (-NO₂) is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. nih.gov

C=C and C=N Stretches: The aromatic quinoline ring will produce a series of medium to strong bands in the 1400-1650 cm⁻¹ region due to C=C and C=N bond stretching.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected in the 1200-1300 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption frequencies.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 | Medium |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1345 - 1385 | Strong |

| Aromatic Ring | C=C / C=N Stretch | 1400 - 1650 | Medium-Strong |

Analysis of Intramolecular Hydrogen Bonding and Intermolecular Interactions

The proximity of the hydroxyl group at position 8 and the nitro group at position 7 creates a high potential for a strong intramolecular hydrogen bond. This interaction would involve the hydrogen atom of the -OH group and an oxygen atom of the -NO₂ group, forming a stable six-membered ring.

This intramolecular hydrogen bonding would have a significant and observable effect on the IR spectrum. Specifically, the O-H stretching frequency would be shifted to a lower wavenumber (e.g., towards the lower end of the 3200-3600 cm⁻¹ range or even lower) and the absorption band would become considerably broader compared to a free, non-hydrogen-bonded hydroxyl group. The presence and strength of this interaction are critical to understanding the molecule's conformation, solubility, and chemical reactivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reactivity

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible radiation corresponds to the excitation of valence electrons from their ground state to higher energy (excited) states. shu.ac.uk This technique provides valuable information on the electronic transitions, chromophores, and physicochemical properties such as protonation and complexation equilibria.

Characterization of Electronic Transitions and Chromophores

The UV-Vis spectrum of an organic molecule is determined by its chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uk In this compound, the key chromophore is the nitro-substituted quinolinol ring system. The absorption of photons in the 200-700 nm range excites electrons from bonding (π) or non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals. shu.ac.uktanta.edu.eg

The primary electronic transitions observed for this compound are:

π → π* transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are typically associated with unsaturated systems like the aromatic quinoline ring and the nitro group. These transitions are generally high-energy and result in strong absorption bands (high molar absorptivity). shu.ac.uk For aromatic and conjugated systems, these absorptions are often found in the UV region. tanta.edu.eg

n → π* transitions: These involve the excitation of an electron from a non-bonding orbital (lone pair) to a π* anti-bonding orbital. uzh.ch The lone pair electrons on the oxygen atoms of the hydroxyl and nitro groups, as well as the nitrogen of the quinoline ring, can undergo this type of transition. These transitions require less energy than π → π* transitions and appear at longer wavelengths, but with a much lower intensity (low molar absorptivity). shu.ac.uk

The complex spectrum of a molecule like this compound arises from the superposition of these different electronic transitions, which are further broadened by vibrational and rotational transitions, resulting in continuous absorption bands rather than sharp lines. shu.ac.uk While specific experimental data for this compound is not available, analysis of the closely related compound 5,7-dinitro-2-methylquinolin-8-ol shows multiple absorption bands, indicating a complex electronic structure with several possible transitions. researchgate.net

| Transition Type | Associated Orbitals | Chromophore | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|---|---|

| π → π | π bonding to π anti-bonding | Quinoline aromatic system, Nitro group (-NO₂) | Short wavelength UV (~200-350 nm) | High (1,000-10,000 L mol⁻¹ cm⁻¹) |

| n → π | Non-bonding (lone pair) to π anti-bonding | Hydroxyl group (-OH), Nitro group (-NO₂), Ring Nitrogen (N) | Long wavelength UV/Visible (~300-450 nm) | Low (10-100 L mol⁻¹ cm⁻¹) |

Spectrophotometric Titrations for Protonation and Complexation Studies

Spectrophotometric titration is a key method for studying equilibria in solution, such as protonation/deprotonation and metal complex formation. nih.govwright.edu The electronic transitions of this compound are sensitive to changes in its chemical environment, particularly pH and the presence of metal ions.

For protonation studies, the UV-Vis spectrum is recorded at various pH values. wright.edu The hydroxyl and quinoline nitrogen groups are ionizable, and their protonation state significantly alters the electronic structure of the molecule. This leads to changes in the position (shifts in λmax) and intensity (changes in absorbance) of the absorption bands. By monitoring the absorbance at a specific wavelength as a function of pH, the acid dissociation constants (pKₐ values) for the compound can be determined. nih.gov

Similarly, the complexation of this compound with metal ions can be investigated. The formation of a metal complex alters the electronic distribution in the ligand, causing distinct changes in the UV-Vis spectrum. wright.edu By titrating a solution of the compound with a metal ion solution while maintaining a constant pH, one can determine the stoichiometry of the resulting complex (e.g., 1:1, 1:2 metal-to-ligand ratio) and its stability constant. wright.edu

| pH | Absorbance at λmax (e.g., 410 nm) | Dominant Species |

|---|---|---|

| 2.0 | 0.150 | Protonated (H₂L⁺) |

| 4.0 | 0.350 | Mixture (H₂L⁺ / HL) |

| 6.0 | 0.550 | Neutral (HL) |

| 8.0 | 0.750 | Mixture (HL / L⁻) |

| 10.0 | 0.950 | Deprotonated (L⁻) |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of unknown compounds by providing a highly accurate mass measurement. nih.gov Unlike low-resolution MS which measures nominal mass (integer mass), HRMS can measure the exact mass to within a few parts per million (ppm). thermofisher.com This precision allows for the determination of a unique elemental formula from the measured mass. nih.gov

For this compound, with the molecular formula C₁₀H₈N₂O₃, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass confirms the elemental composition and, consequently, the molecular formula of the compound. ub.edu

| Species | Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₀H₈N₂O₃ | 204.0535 |

| Protonated Ion [M+H]⁺ | C₁₀H₉N₂O₃⁺ | 205.0608 |

| Sodiated Ion [M+Na]⁺ | C₁₀H₈N₂NaO₃⁺ | 227.0427 |

| Potassiated Ion [M+K]⁺ | C₁₀H₈N₂KO₃⁺ | 243.0167 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scholarsresearchlibrary.com It is highly effective for assessing the purity of a volatile or semi-volatile compound and for analyzing complex mixtures. mdpi.com

In a GC-MS analysis of this compound, the sample is first vaporized and passed through a chromatographic column. Different components of the sample travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation. scholarsresearchlibrary.com As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

The purity of the this compound sample can be assessed from the resulting chromatogram; a pure sample would ideally show a single major peak. scholarsresearchlibrary.com Any additional peaks would represent impurities, such as starting materials, by-products, or degradation products. The mass spectrum of each peak can then be compared against a spectral library, such as the National Institute of Standards and Technology (NIST) database, to identify the corresponding compound. scholarsresearchlibrary.com

| Peak No. | Retention Time (min) | Area (%) | Key Mass Fragments (m/z) | Tentative Identification |

|---|---|---|---|---|

| 1 | 12.5 | 1.2 | ... | Solvent/Starting Material |

| 2 | 18.7 | 98.5 | 204, 188, 158, 130 | This compound |

| 3 | 20.1 | 0.3 | ... | By-product |

X-ray Diffraction for Solid-State Molecular Architecture

While the specific crystal structure of this compound is not publicly available, analysis of closely related 8-hydroxyquinoline (B1678124) derivatives provides insight into its likely solid-state architecture. nih.govscispace.comnih.gov Key expected features include:

Molecular Planarity: The fused quinoline ring system is expected to be largely planar. nih.govnih.gov

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is anticipated between the hydrogen of the 8-hydroxyl group and the quinoline ring's nitrogen atom (O—H···N). scispace.comnih.gov This is a characteristic feature of 8-hydroxyquinoline derivatives.

The detailed structural parameters obtained from X-ray diffraction are fundamental for understanding the compound's physical properties and for computational modeling studies.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₀H₇Br₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions (a, b, c) | a = 22.22 Å, b = 4.05 Å, c = 21.72 Å |

| Unit Cell Angles (α, β, γ) | α = 90°, β = 102.17°, γ = 90° |

| Intramolecular H-Bond (O—H···N) distance | ~2.7 Å |

| Intermolecular Interactions | C—H···O contacts, Br···Br contacts |

Single-Crystal X-ray Diffraction of this compound and its Complexes

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, this method would reveal crucial information about its molecular geometry, including the planarity of the quinoline ring system and the orientation of the methyl, nitro, and hydroxyl substituents.

In metal complexes, this technique would elucidate the coordination geometry around the metal center, confirming which atoms from the this compound ligand are bonded to the metal ion. Typically, 8-hydroxyquinoline and its derivatives act as bidentate ligands, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. The resulting metal complexes often exhibit geometries such as octahedral or square-planar, depending on the metal ion and the presence of other ligands.

While specific data tables for the title compound cannot be generated, the table below lists the types of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction study.

Table 1: Representative Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms, providing insight into bond order and strain. |

| Bond Angles (°) | The angles formed by three connected atoms, defining the molecular geometry. |

| Torsion Angles (°) | The dihedral angles between four connected atoms, describing the conformation of the molecule. |

| Coordination Geometry | In metal complexes, this describes the arrangement of ligands around the central metal ion (e.g., octahedral, tetrahedral, square planar). |

Analysis of Crystal Packing, Intermolecular Interactions, and Supramolecular Assembly (e.g., π-π stacking)

The arrangement of molecules in the solid state is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions are expected to dictate its crystal packing and supramolecular assembly.

Hydrogen Bonding: The presence of the 8-hydroxyl group provides a strong hydrogen bond donor, which can interact with hydrogen bond acceptors on neighboring molecules. The most likely acceptors are the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group. These hydrogen bonds can lead to the formation of well-defined supramolecular motifs, such as dimers or chains.

π-π Stacking Interactions: The planar aromatic quinoline ring system is highly conducive to π-π stacking interactions. In the crystal structures of many quinoline derivatives, molecules are arranged in stacks, with the aromatic rings of adjacent molecules overlapping. researchgate.netrsc.org These interactions are a significant cohesive force in the crystal lattice. The typical distance for such interactions is a mean separation of around 3.4 Å between the parallel rings. researchgate.net A statistical analysis of metal complexes with quinoline-based ligands from the Cambridge Structural Database revealed that π-π stacking is a common feature, occurring in a significant percentage of these structures and often leading to the formation of discrete dimeric species or more extended networks. rsc.org

Theoretical and Computational Chemistry of 5 Methyl 7 Nitroquinolin 8 Ol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of a molecule. For 5-Methyl-7-nitroquinolin-8-ol, these calculations can elucidate the influence of the methyl, nitro, and hydroxyl groups on the quinoline (B57606) core.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry—by finding the minimum energy state on the potential energy surface. For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G** or 6-311++G**, would be employed to predict bond lengths, bond angles, and dihedral angles.

The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find the geometry with the lowest electronic energy. The results of such an optimization for a related compound, 5-azidomethyl-8-hydroxyquinoline, have shown good agreement between calculated and experimental values, validating the approach. scispace.com The energy landscape can also be explored to identify different conformers and the energy barriers between them, providing insight into the molecule's flexibility.

Table 1: Predicted Geometrical Parameters of 8-hydroxy-5-nitroquinoline using DFT (B3LYP/6-31G**)

Note: This data is for the closely related compound 8-hydroxy-5-nitroquinoline and serves as an illustrative example of the type of data obtained from DFT calculations. The presence of a methyl group at position 5 in this compound would slightly alter these values.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C5-N(O2) | 1.47 | C4-C5-C6 | 120.5 |

| N(O2)-O | 1.23 | C5-C6-C7 | 119.8 |

| C8-O(H) | 1.36 | C6-C7-C8 | 118.9 |

| C7-N(O2) | --- | C7-C8-O(H) | 118.1 |

| C5-CH3 | --- | N-C9-C8 | 117.5 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. eurjchem.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.comajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular stability and reactivity. dntb.gov.ua A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For quinoline derivatives, the distribution of electron density in these orbitals is heavily influenced by substituents. In 8-hydroxy-5-nitroquinoline, the HOMO is typically localized over the quinoline ring system, particularly the C5, C7, and C8 atoms, while the LUMO is often centered around the nitro group and the adjacent ring, indicating these as sites for nucleophilic and electrophilic attack, respectively. researchgate.net The introduction of a methyl group at position 5 would be expected to act as an electron-donating group, raising the HOMO energy level and potentially reducing the HOMO-LUMO gap, thereby increasing the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Descriptors for 8-hydroxy-5-nitroquinoline

Note: This table illustrates typical quantum chemical descriptors derived from FMO analysis for a related compound. Values for this compound would differ due to the electronic effects of the methyl group.

| Descriptor | Value (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -2.89 |

| HOMO-LUMO Gap (ΔE) | 3.56 |

| Ionization Potential (I ≈ -EHOMO) | 6.45 |

| Electron Affinity (A ≈ -ELUMO) | 2.89 |

| Global Electrophilicity Index (ω) | 4.32 |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns closely with classical Lewis structures. This method is particularly useful for analyzing charge distribution and understanding delocalization effects, such as hyperconjugation, which contribute to molecular stability.